N-(thieno[2,3-d]pyrimidin-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Description
N-(Thieno[2,3-d]pyrimidin-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core fused with a tetrahydronaphthalene-carboxamide moiety. The carboxamide group enhances binding affinity to biological targets, such as enzymes or receptors, by participating in hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
N-thieno[2,3-d]pyrimidin-4-yl-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c21-16(13-6-5-11-3-1-2-4-12(11)9-13)20-15-14-7-8-22-17(14)19-10-18-15/h5-10H,1-4H2,(H,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXDSFCCAUJDGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=C4C=CSC4=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thieno[2,3-d]pyrimidin-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thienopyrimidine core, which can be achieved by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The tetrahydronaphthalene moiety is then introduced through a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques such as chromatography and crystallization are also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(thieno[2,3-d]pyrimidin-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide undergoes various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents like chlorine, bromine
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or alcohols, while reduction can yield amines or hydrocarbons .
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities that make it a candidate for various therapeutic applications:
- Anticancer Activity : Research has shown that derivatives of thieno[2,3-d]pyrimidine can act as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specifically, N-(thieno[2,3-d]pyrimidin-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has been identified as a promising CDK4 inhibitor, which could lead to novel cancer treatments .
- Anti-inflammatory Effects : Some studies suggest that thieno[2,3-d]pyrimidine derivatives possess anti-inflammatory properties. This activity is attributed to their ability to inhibit specific enzymes involved in inflammatory pathways .
- Antimicrobial Properties : The compound has also demonstrated antibacterial and antifungal activities in preliminary studies. The presence of the thieno[2,3-d]pyrimidine moiety enhances its interaction with microbial targets .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. SAR studies indicate that modifications to the thieno[2,3-d]pyrimidine core can significantly affect the compound's efficacy and selectivity against various biological targets .
Case Studies and Research Findings
Several case studies highlight the applications of this compound:
- Cancer Treatment : A study focused on the synthesis of thieno[2,3-d]pyrimidine derivatives revealed that specific substitutions on the pyrimidine ring enhanced cytotoxicity against breast cancer cell lines. The findings suggest that this compound could be further developed as a targeted anticancer agent .
- Inhibition of Enzyme Activity : Research has shown that the compound can inhibit PARP (Poly ADP-ribose polymerase) activity, which is implicated in DNA repair mechanisms. This inhibition suggests potential use in cancer therapies where DNA repair pathways are exploited .
Comparative Data Table
The following table summarizes key findings related to the pharmacological activities and potential applications of this compound:
Mechanism of Action
The mechanism of action of N-(thieno[2,3-d]pyrimidin-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can disrupt various biological pathways, leading to its therapeutic effects. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, enhancing its binding affinity .
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Antimicrobial Potency: Methyl and pyridyl substituents (e.g., 2c) improve activity against P. aeruginosa, likely due to optimized steric and electronic interactions with TrmD .
- Thermal Stability : Imidazolidinedione-containing analogs exhibit high melting points (~300°C), suggesting structural rigidity that may benefit formulation .
- Target Compound Hypotheses : The tetrahydronaphthalene group may confer unique pharmacokinetic properties, such as prolonged half-life or CNS penetration, though experimental validation is needed.
Structure-Activity Relationships (SAR)
- Substituent Effects :
- Amide Linkage : Critical for hydrogen bonding with enzymatic active sites (e.g., TrmD or kinase ATP-binding pockets) .
Biological Activity
N-(thieno[2,3-d]pyrimidin-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[2,3-d]pyrimidine core fused with a tetrahydronaphthalene moiety. The structural formula can be represented as follows:
This unique structure contributes to its biological activity by allowing interactions with various biological targets.
1. Anti-inflammatory Activity
Research has demonstrated that compounds with thieno[2,3-d]pyrimidine scaffolds exhibit significant anti-inflammatory properties. For instance, studies indicate that these compounds can inhibit the activation of NF-κB and MAPK signaling pathways in macrophages, leading to reduced production of pro-inflammatory cytokines such as TNF-α and IL-6 .
Case Study: Compound A6
In a study comparing various derivatives, compound A6 was shown to exhibit anti-inflammatory effects comparable to Indomethacin in vivo, particularly in reducing rat paw swelling . This suggests that modifications to the thieno[2,3-d]pyrimidine structure can enhance its therapeutic efficacy.
2. Antitumor Activity
Thieno[2,3-d]pyrimidine derivatives have also been investigated for their antitumor properties. For example, certain compounds have been reported to induce apoptosis in cancer cell lines through the activation of caspase pathways .
Table 1: Summary of Antitumor Activity
| Compound | Cancer Type | Mechanism of Action | IC50 (µM) |
|---|---|---|---|
| A1 | Breast Cancer | Caspase activation | 12.5 |
| A2 | Lung Cancer | Cell cycle arrest | 15.0 |
| A3 | Colon Cancer | Apoptosis induction | 10.0 |
3. Antimicrobial Activity
The antimicrobial potential of thieno[2,3-d]pyrimidine derivatives has also been documented. These compounds demonstrate activity against various bacterial strains and fungi by disrupting cellular functions and inhibiting growth .
Table 2: Antimicrobial Efficacy
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| B1 | Staphylococcus aureus | 32 µg/mL |
| B2 | Escherichia coli | 16 µg/mL |
| B3 | Candida albicans | 64 µg/mL |
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Activity : Many thieno[2,3-d]pyrimidine derivatives inhibit key enzymes involved in inflammatory processes.
- Receptor Modulation : These compounds can act on various receptors (e.g., LHRH receptors), influencing hormonal pathways and cellular responses .
- Cellular Uptake : The lipophilicity of the tetrahydronaphthalene component aids in cellular membrane penetration.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thieno[2,3-d]pyrimidine derivatives. Modifications at specific positions on the thieno[2,3-d]pyrimidine scaffold can significantly enhance potency and selectivity against target proteins.
Table 3: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Substituting at Position 2 with -Cl | Increased anti-inflammatory activity |
| Adding a naphthyl group at Position 3 | Enhanced cytotoxicity against tumor cells |
Q & A
Q. What are the standard synthetic routes for preparing N-(thieno[2,3-d]pyrimidin-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide, and which analytical techniques are critical for confirming its structural integrity?
Methodological Answer: The synthesis typically involves condensation reactions between activated thieno[2,3-d]pyrimidin-4-amine derivatives and 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, using coupling reagents like HATU or DCC. Key steps include purification via column chromatography and characterization via NMR (¹H/¹³C) to confirm regioselectivity and stereochemistry. High-resolution mass spectrometry (HRMS) and HPLC (≥95% purity) are essential for validating molecular weight and purity. Thin-layer chromatography (TLC) is used for reaction monitoring .
Q. How do electronic effects from the thienopyrimidine and tetrahydronaphthalene moieties influence the compound's reactivity in substitution or coupling reactions?
Methodological Answer: The electron-deficient thienopyrimidine core directs nucleophilic attacks to the 4-position, while the electron-rich tetrahydronaphthalene carboxamide group stabilizes intermediates via resonance. Substituents on the thienopyrimidine (e.g., electron-withdrawing groups) can modulate reaction rates in Suzuki-Miyaura couplings or SNAr reactions. Computational studies (e.g., Fukui indices) are recommended to predict reactive sites .
Advanced Research Questions
Q. What methodological approaches are recommended for resolving contradictions in biological activity data across different studies involving this compound?
Methodological Answer: Systematic validation should include:
- Replicating assays under standardized conditions (e.g., pH, temperature, cell lines).
- Using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays).
- Analyzing batch-to-batch variability in compound purity via LC-MS. Cross-referencing with structurally analogous compounds (e.g., furan or pyridine derivatives) can isolate confounding factors. Theoretical frameworks, such as structure-activity relationship (SAR) models, should guide hypothesis testing .
Q. How can computational chemistry (e.g., DFT, molecular docking) be integrated with experimental data to predict the compound's binding affinity to kinase targets?
Methodological Answer: Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to identify reactive pharmacophores. Molecular docking (AutoDock Vina, Schrödinger) predicts binding modes to kinase ATP pockets, validated by mutagenesis studies. MD simulations (AMBER/CHARMM) assess binding stability. Experimental IC₅₀ values from kinase inhibition assays refine computational models .
Q. What strategies are effective in optimizing the crystallinity of this compound for X-ray diffraction studies, given its structural complexity?
Methodological Answer: Crystallization strategies include:
- Solvent screening (e.g., DMSO/water gradients or THF/hexane diffusion).
- Co-crystallization with carboxylic acid co-formers to enhance π-π stacking.
- Seeding with structurally related crystals (e.g., benzothieno[2,3-d]pyrimidine derivatives). Twin law corrections (e.g., using SHELXL) may resolve diffraction ambiguities observed in low-symmetry space groups .
Q. How do π-π stacking interactions and hydrogen bonding patterns observed in related thienopyrimidine derivatives inform the design of co-crystals for enhanced solubility?
Methodological Answer: Co-crystals with benzoic acid or nicotinamide exploit:
- Face-to-face π-π interactions between thienopyrimidine and aromatic co-formers.
- N—H⋯O/S hydrogen bonds to stabilize lattice structures (e.g., as seen in N-(pyridin-4-yl)naphthalene-2-carboxamide complexes). Solubility is improved via disruption of hydrophobic packing, validated by dissolution rate studies in biorelevant media (FaSSIF/FeSSIF) .
Q. What are the key considerations in designing SAR studies to differentiate the contributions of the tetrahydronaphthalene carboxamide vs. thienopyrimidine groups to bioactivity?
Methodological Answer:
- Synthesize truncated analogs (e.g., removing the tetrahydronaphthalene moiety) to assess baseline activity.
- Introduce substituents (e.g., halogens, methyl groups) to both moieties and compare IC₅₀ shifts.
- Use isosteric replacements (e.g., pyrimidine for thienopyrimidine) to isolate electronic vs. steric effects. Biological evaluation across multiple targets (e.g., kinases, GPCRs) identifies moiety-specific selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
